
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% (2F5TFPP) is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 145°C. It has been studied for its potential use in pharmaceuticals, as a reagent in organic synthesis, and as a catalyst for organic reactions.
科学的研究の応用
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for organic reactions, and as a potential therapeutic agent. It has been studied for its potential use in the treatment of cancer, as an anti-inflammatory agent, and as a potential drug for the treatment of Alzheimer's disease. It has also been studied for its potential use in the synthesis of drugs for the treatment of diabetes and obesity.
作用機序
The exact mechanism of action of 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of fatty acids and other lipids. In addition, it has been suggested that 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% may act as an antioxidant, reducing oxidative damage to cells. It has also been suggested that the compound may have anti-inflammatory properties, and may be useful in the treatment of certain inflammatory diseases.
Biochemical and Physiological Effects
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that the compound may have anti-inflammatory and antioxidant properties, as well as the potential to inhibit certain enzymes involved in the metabolism of fatty acids and other lipids. In addition, it has been suggested that the compound may be useful in the treatment of certain inflammatory diseases, such as arthritis, and may be useful in the treatment of certain cancers.
実験室実験の利点と制限
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it can be synthesized relatively easily using a Friedel-Crafts acylation reaction. In addition, it is relatively stable, and can be stored at room temperature for an extended period of time. One limitation is that the compound is relatively expensive, and may not be available in large quantities. In addition, the compound is not water-soluble, and therefore must be dissolved in an organic solvent prior to use.
将来の方向性
There are several potential future directions for the use of 2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% in scientific research. One potential direction is the further exploration of its potential therapeutic applications, such as its potential use in the treatment of cancer and other diseases. In addition, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential use in the synthesis of drugs for the treatment of diabetes and obesity.
合成法
2-Formyl-5-(2,4,6-trifluorophenyl)phenol, 95% is synthesized using a Friedel-Crafts acylation reaction. This involves the reaction of an acid chloride with a phenol in the presence of an aluminum chloride catalyst. The acid chloride reacts with the phenol to form a ketone, which is then hydrolyzed to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane, and requires a high temperature and a high pressure. The reaction is typically carried out in a two-step process, with the first step involving the formation of the ketone, and the second step involving the hydrolysis of the ketone to form the desired product.
特性
IUPAC Name |
2-hydroxy-4-(2,4,6-trifluorophenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-4-10(15)13(11(16)5-9)7-1-2-8(6-17)12(18)3-7/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXUPNOZCJGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685216 |
Source


|
| Record name | 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-66-9 |
Source


|
| Record name | 2',4',6'-Trifluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


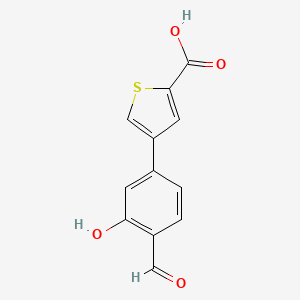

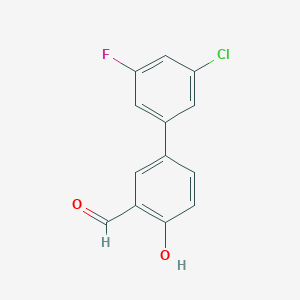
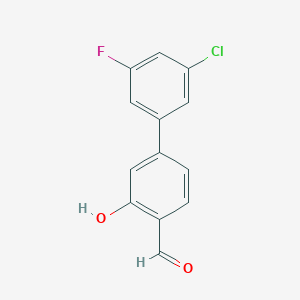
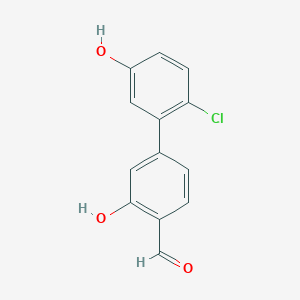

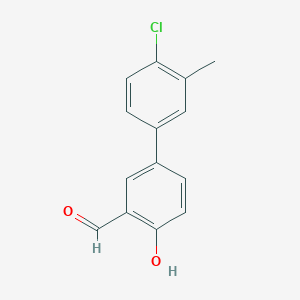



![4-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378368.png)
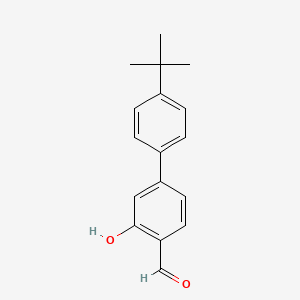
![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)